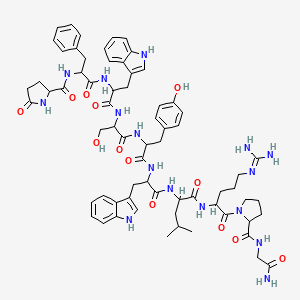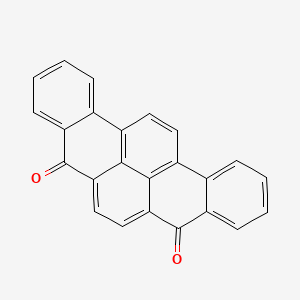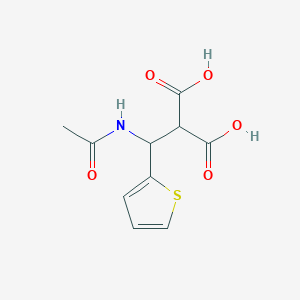![molecular formula C20H15FN2O2S B12108092 2-(2'-Fluorobiphenyl-4-yl)-6-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B12108092.png)
2-(2'-Fluorobiphenyl-4-yl)-6-(methylsulfonyl)-1H-benzo[d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(2'-Fluorobiphényl-4-yl)-6-(méthylsulfonyl)-1H-benzo[d]imidazole est un composé organique complexe qui a suscité un intérêt dans divers domaines scientifiques en raison de sa structure chimique unique et de ses applications potentielles. Ce composé présente un groupe biphényle avec un atome de fluor en position 2', un noyau de benzimidazole et un groupe méthylsulfonyle, ce qui en fait une molécule polyvalente pour la recherche et les applications industrielles.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-(2'-Fluorobiphényl-4-yl)-6-(méthylsulfonyl)-1H-benzo[d]imidazole implique généralement plusieurs étapes, en commençant par la préparation des intermédiaires biphényle et benzimidazole. Une voie courante implique la réaction de l'acide 2-(2-fluorobiphényl-4-yl)propanoïque avec le chlorure de thionyle pour former un chlorure d'acide, qui est ensuite mis à réagir avec le tris(triméthylsilyloxy)éthylène pour donner un intermédiaire clé . Cet intermédiaire subit des réactions supplémentaires, notamment un traitement avec du tétrachlorure de carbone et de la triphénylphosphine, suivi d'un chauffage avec de la N-méthylthiourée dans l'eau pour former le produit final .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais optimisées pour une production à grande échelle. Cela inclut l'utilisation de réacteurs à écoulement continu, de systèmes de synthèse automatisés et de mesures strictes de contrôle de la qualité pour garantir une pureté et un rendement élevés.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(2'-Fluorobiphényl-4-yl)-6-(méthylsulfonyl)-1H-benzo[d]imidazole peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe méthylsulfonyle peut être oxydé pour former des dérivés de sulfone.
Réduction : Le groupe nitro, s'il est présent, peut être réduit en amine.
Substitution : L'atome de fluor sur le cycle biphényle peut être substitué par d'autres nucléophiles dans des conditions appropriées.
Réactifs et conditions courantes
Oxydation : Des réactifs comme le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque (mCPBA) sont couramment utilisés.
Réduction : Hydrogénation catalytique ou utilisation d'agents réducteurs comme l'hydrure de lithium aluminium (LiAlH4).
Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés en présence d'une base comme le carbonate de potassium (K2CO3).
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du groupe méthylsulfonyle donne des dérivés de sulfone, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels sur le cycle biphényle.
Applications De Recherche Scientifique
Le 2-(2'-Fluorobiphényl-4-yl)-6-(méthylsulfonyl)-1H-benzo[d]imidazole a plusieurs applications en recherche scientifique :
Médecine : Exploré pour son utilisation potentielle dans le traitement de maladies en raison de ses propriétés chimiques uniques.
Mécanisme d'action
Le mécanisme d'action du 2-(2'-Fluorobiphényl-4-yl)-6-(méthylsulfonyl)-1H-benzo[d]imidazole implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, ses effets antiprolifératifs sur les cellules cancéreuses peuvent être dus à sa capacité à inhiber certaines enzymes ou voies de signalisation essentielles à la croissance et à la division cellulaires . Les cibles et voies moléculaires exactes peuvent varier en fonction de l'application et du contexte spécifiques.
Mécanisme D'action
The mechanism of action of 2-(2’-Fluorobiphenyl-4-yl)-6-(methylsulfonyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. For instance, its antiproliferative effects on cancer cells may be due to its ability to inhibit certain enzymes or signaling pathways critical for cell growth and division . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 2-(2-fluorobiphényl-4-yl)propanoïque : Un précurseur dans la synthèse du composé cible.
Flurbiprofène : Contient une structure biphényle similaire et est utilisé comme anti-inflammatoire non stéroïdien.
Unicité
Le 2-(2'-Fluorobiphényl-4-yl)-6-(méthylsulfonyl)-1H-benzo[d]imidazole est unique en raison de sa combinaison d'un groupe biphényle fluoré, d'un noyau de benzimidazole et d'un groupe méthylsulfonyle. Cette structure unique confère des propriétés chimiques et biologiques spécifiques qui ne se retrouvent pas dans d'autres composés similaires, ce qui en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C20H15FN2O2S |
|---|---|
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
2-[4-(2-fluorophenyl)phenyl]-6-methylsulfonyl-1H-benzimidazole |
InChI |
InChI=1S/C20H15FN2O2S/c1-26(24,25)15-10-11-18-19(12-15)23-20(22-18)14-8-6-13(7-9-14)16-4-2-3-5-17(16)21/h2-12H,1H3,(H,22,23) |
Clé InChI |
OBNJEGKQRUDUQM-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)C4=CC=CC=C4F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-2-(Benzyloxy)-5-[3-(benzyloxy)-2-(Cbz-amino)-3-oxopropyl]phenylboronic Acid Pinacol Ester](/img/structure/B12108014.png)
![7-[(2,5-Dimethylphenyl)methyl]-3-methyl-8-(morpholin-4-ylmethyl)-4,5-dihydropurine-2,6-dione](/img/structure/B12108015.png)





![(E)-3-(3-fluorophenyl)-1-[2-hydroxy-4,6-bis(phenylmethoxy)phenyl]prop-2-en-1-one](/img/structure/B12108058.png)
![N-methyl-N-[2-(pyridin-2-ylthio)ethyl]amine](/img/structure/B12108060.png)
![4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid](/img/structure/B12108062.png)

![6-Hydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione](/img/structure/B12108074.png)
![Methyl 2-[(2-amino-3-methylpentanoyl)amino]-3-methylbutanoate](/img/structure/B12108077.png)

